molecular formula C14H25N3O4S B1407903 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- CAS No. 717119-80-7

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)-

Cat. No. B1407903
CAS RN: 717119-80-7
M. Wt: 331.43 g/mol
InChI Key: MWHYGWKFNDLVJC-GVXVVHGQSA-N
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Description

This compound is a biologically active compound . It is also known as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.43 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Bifunctional Reagent Development : A study by Moaddel et al. (1999) synthesized novel organoarsenicals, including a derivative of 1H-thieno[3,4-d]imidazole, as bifunctional reagents for spatially close thiols. These compounds demonstrated potential for labeling and detecting macromolecules, particularly in the study of nicotinic receptors (Moaddel et al., 1999).

  • Synthetic Chemistry Applications : Jasiński et al. (2008) discussed the synthesis of 1H-imidazole 3-oxides derived from amino acid esters, showcasing the compound's utility in creating optically active derivatives with potential applications in medicinal chemistry and organic synthesis (Jasiński et al., 2008).

  • Biotin Synthesis : Zav’yalov et al. (2006) conducted regioselective chlorination of related imidazole derivatives, contributing to the synthesis of biotin, a vital nutrient. This research demonstrates the role of thieno[3,4-d]imidazole compounds in synthesizing essential vitamins (Zav’yalov et al., 2006).

  • Antibacterial Bioactivity : A study by Liang et al. (2016) described a synthetic route to create a 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one derivative, highlighting its significant antibacterial bioactivity. This suggests potential pharmaceutical applications of 1H-thieno[3,4-d]imidazole derivatives (Liang et al., 2016).

  • Crystal Structure Characterization : Research by Jian (2004) on a d-biotin intermediate involving a 1H-thieno[3,4-d]-imidazole derivative, provided insights into its crystal structure, aiding in the understanding of its chemical properties and potential applications (Jian, 2004).

Biochemical Analysis

Biochemical Properties

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is known for its interaction with several enzymes and proteins. It acts as a PROTAC linker, which is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins . The compound interacts with E3 ubiquitin ligase and the target protein, facilitating the degradation process. This interaction is crucial for the compound’s role in targeted protein degradation, making it a valuable tool in biochemical research and drug development.

Cellular Effects

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can modulate various signaling pathways, leading to altered gene expression and metabolic changes. This compound has been shown to affect cell proliferation, apoptosis, and differentiation, making it a potent agent in cellular biology studies .

Molecular Mechanism

At the molecular level, 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exerts its effects through binding interactions with biomolecules. It binds to the target protein and E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein . This mechanism of action is pivotal for its role in targeted protein degradation, providing a means to selectively remove proteins that are implicated in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics in biochemical research.

Dosage Effects in Animal Models

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- vary with different dosages in animal models. At lower doses, the compound effectively promotes protein degradation without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Metabolic Pathways

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its function as a PROTAC linker . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, with studies indicating that it can influence the balance of various metabolic processes.

Transport and Distribution

The transport and distribution of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and ensuring effective delivery to target sites.

Subcellular Localization

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exhibits specific subcellular localization patterns that are critical for its activity . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence the compound’s function and efficacy, making them an important aspect of its biochemical analysis.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-hydroxyethoxy)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)/t10-,11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHYGWKFNDLVJC-GVXVVHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)-
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1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)-
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1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)-

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